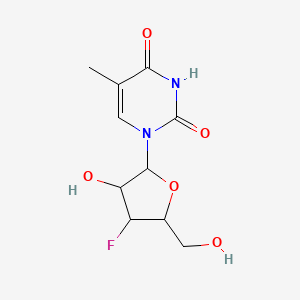

3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine

Description

Contextualization within the Landscape of Fluorinated Nucleosides

This strategy has led to the development of numerous FDA-approved drugs for treating viral infections and cancers. nih.govmdpi.com Fluorinated nucleosides can be modified at various positions on either the sugar or the base, with each modification imparting distinct properties. For example, 2'-fluorinated nucleosides like Gemcitabine are effective anticancer agents, while others have shown potent antiviral activity against HIV and Hepatitis B. nih.govmdpi.com Modifications at the 3' position, as seen in 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine, are particularly significant as the 3'-hydroxyl group is essential for the elongation of DNA and RNA chains.

Academic Significance and Therapeutic Relevance of Nucleoside Analogues

Nucleoside analogues are a therapeutically vital class of molecules that function primarily as antimetabolites. nih.gov By mimicking natural nucleosides, they can deceive cellular or viral enzymes involved in nucleic acid synthesis. nih.gov Their mechanism of action typically involves several steps. Once inside a cell, they are phosphorylated by kinases to their active triphosphate form. This active form can then compete with natural nucleoside triphosphates for incorporation into a growing DNA or RNA strand by a polymerase enzyme. mdpi.com

The therapeutic effect arises from two main consequences:

Chain Termination: Many analogues, particularly those modified at the 3' position of the sugar, lack the necessary 3'-hydroxyl group. Once incorporated into a nucleic acid chain, no further nucleotides can be added, bringing synthesis to a halt. mdpi.comnih.gov

Enzyme Inhibition: The analogue can bind to the active site of a polymerase, inhibiting the enzyme's function and preventing it from synthesizing nucleic acids. mdpi.com

This disruption of DNA and RNA replication is particularly effective against rapidly proliferating cells, such as cancer cells, and in halting the replication of viruses. nih.gov This dual applicability has made nucleoside analogues indispensable in oncology and virology, forming the basis of treatments for HIV, herpes viruses, hepatitis B and C, and various cancers. mdpi.com

Overview of Research Directions for this compound and Related Derivatives

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest clear and important research directions based on studies of closely related compounds.

Anticancer and Antiviral Screening: The primary research avenue for a novel nucleoside analogue like this is the evaluation of its potential as an anticancer or antiviral agent. Studies on other 3'-deoxy-3'-C-substituted xylofuranosyl-pyrimidine nucleosides have shown promising cytostatic (cell growth-inhibiting) activity against cancer cell lines. nih.govresearchgate.net Research would involve in vitro screening against a panel of cancer cell lines and various viruses to determine its efficacy and selectivity.

Mechanism of Action Studies: A critical research direction is to elucidate its precise molecular mechanism. Given its structure, it is hypothesized to act as a chain terminator of DNA or RNA synthesis. Research has shown that related 3'-fluoro-3'-deoxyribonucleoside triphosphates can act as potent terminators of RNA synthesis catalyzed by DNA-dependent RNA polymerase. nih.govresearchgate.net Experiments would be designed to confirm if the triphosphate form of this compound is incorporated by polymerases and whether it terminates chain elongation.

Synthesis of Novel Derivatives: The core structure of this compound serves as a scaffold for creating new derivatives with potentially improved properties. nih.govmdpi.comresearchgate.net Researchers synthesize libraries of related compounds by modifying the nucleobase or the sugar moiety to explore structure-activity relationships (SAR). For example, studies on other xylo-uridine derivatives have explored how different chemical groups affect cytostatic and genotoxic effects. nih.govresearchgate.net This allows for the fine-tuning of the molecule to enhance its therapeutic potential.

| Compound Name | Modification Position | Therapeutic Use |

|---|---|---|

| Gemcitabine | 2',2'-difluoro | Anticancer nih.gov |

| Sofosbuvir | 2'-fluoro, 2'-methyl | Antiviral (Hepatitis C) mdpi.com |

| Emtricitabine | 5-fluoro (on base) | Antiviral (HIV) mdpi.com |

| Trifluridine | 5-trifluoromethyl (on base) | Antiviral (Herpes Simplex Virus) mdpi.com |

| Clevudine | 2'-fluoro | Antiviral (Hepatitis B) mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCLDYCKOUGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine and Its Analogues

Stereoselective Synthesis of xylo-Configured Furanosyl Sugar Moieties

The cornerstone of synthesizing 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine is the stereocontrolled preparation of the xylo-configured furanosyl sugar. This can be approached by starting from readily available pentoses, such as D-xylose, or by epimerization of other sugars. A common strategy begins with the protection of D-xylose, for instance, by converting it to 1,2-O-isopropylidene-α-D-xylofuranose. This protected intermediate allows for selective modifications of the remaining hydroxyl groups. The synthesis of the required 3-deoxy-3-fluoro-D-xylofuranose precursor often involves a multi-step sequence. For example, a synthetic route can start from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which undergoes mild oxidation and reduction, followed by fluorination. Subsequent periodate (B1199274) oxidation and borohydride (B1222165) reduction can yield the desired 3-deoxy-3-fluoro-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose, a key intermediate for further elaboration.

Another approach involves the preparation of a suitable precursor for fluorination with inversion of configuration. Starting from a ribo-configured precursor, a hydroxyl group at the C3' position can be stereoselectively inverted to the xylo configuration through fluorination. The choice of protecting groups for the hydroxyl functions at C2' and C5' is critical to direct the stereochemical outcome of the reactions and to ensure compatibility with subsequent steps.

Glycosylation Strategies for the Formation of the Nucleosidic Linkage

The crucial step of coupling the furanosyl sugar moiety with the 5-methyluracil (thymine) base to form the N-glycosidic bond must be performed with high stereoselectivity to obtain the desired β-anomer. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation. nih.gov This reaction typically involves the condensation of a peracylated or otherwise activated sugar with a silylated heterocyclic base in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). nih.gov

For the synthesis of this compound, a suitably protected 1-O-acetyl-3-deoxy-3-fluoro-xylofuranose can be reacted with bis(trimethylsilyl)-5-methyluracil. The stereochemical outcome of the glycosylation is influenced by the nature of the substituent at the C2' position of the sugar. In the absence of a participating group at C2' that can direct the incoming nucleobase to the β-face, a mixture of α and β anomers may be formed. nih.gov Therefore, careful optimization of reaction conditions, including the choice of Lewis acid and solvent, is necessary to maximize the yield of the desired β-nucleoside.

Regioselective Fluorination Techniques at the 3'-Position of the Sugar Ring

The introduction of the fluorine atom at the 3'-position of the sugar ring with the correct xylo stereochemistry is a pivotal and often challenging step. One of the most common strategies involves the nucleophilic substitution of a suitable leaving group on a precursor with a ribo-configuration. This S(_N)2 reaction proceeds with inversion of configuration, thus establishing the desired xylo stereochemistry.

A widely used reagent for this transformation is diethylaminosulfur trifluoride (DAST). nih.gov For example, a protected uridine (B1682114) derivative with a free 3'-hydroxyl group in the ribo configuration can be treated with DAST. The hydroxyl group is converted into a good leaving group in situ, which is then displaced by the fluoride (B91410) ion from the opposite face, resulting in the formation of the 3'-fluoro-xylo derivative. nih.gov The efficiency and regioselectivity of this reaction can be influenced by the protecting groups on the sugar and the reaction conditions. For instance, the treatment of 9-(2,5-di-O-trityl-β-D-xylofuranosyl)guanine with DAST has been shown to yield the desired 3'-fluoro nucleoside. psu.edu

Alternative fluorinating agents and strategies exist, but DAST remains a prevalent choice for the deoxyfluorination of secondary alcohols in nucleoside chemistry due to its commercial availability and generally good yields for the inversion of stereochemistry. nih.gov

Chemical Modifications and Derivatization Approaches for Structure Elucidation and Activity Modulation

To explore the structure-activity relationships (SAR) and to fine-tune the biological properties of this compound, various chemical modifications and derivatizations can be performed. These modifications can be introduced on the sugar moiety or the pyrimidine (B1678525) base. For instance, the 5'-hydroxyl group of the sugar can be phosphorylated to produce the corresponding nucleotide analogues, which are often the active forms of nucleoside drugs within the cell.

Photoinduced Thiol-Ene Reactions for C3'-Substituted xylofuranosyl-Pyrimidine Analogues

A powerful method for introducing a diverse range of substituents at the C3' position involves the photoinduced thiol-ene "click" reaction. This approach has been successfully applied to the synthesis of 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues. The synthesis starts with the preparation of a 3'-exomethylene derivative of a protected uridine or thymidine (B127349). This is typically achieved through an oxidation-methylenation protocol of the corresponding 2',5'-di-O-silyl-protected ribonucleoside.

The subsequent photoinduced radical-mediated hydrothiolation allows for the addition of various thiols to the exomethylene group. This reaction proceeds with high diastereoselectivity, favoring the formation of the D-xylo configured product. A wide array of thiols can be employed, including alkyl, benzyl, and even sugar thiols, leading to a library of C3'-sulfanylmethyl substituted xylo-nucleoside analogues. The structure and diastereomeric ratio of the products can be confirmed by NMR spectroscopy, with characteristic coupling constants and chemical shifts confirming the xylo configuration. nih.gov

Comparison of Synthetic Efficiency and Scalability of Different Routes

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of efficiency and scalability. The two primary strategies are the "convergent" and "linear" approaches.

| Step | Description | Key Reagents | Typical Yield |

| 1 | Synthesis of a protected 3-deoxy-3-fluoro-xylofuranose | DAST or other fluorinating agents | Moderate to Good |

| 2 | Activation of the anomeric center (e.g., acetylation) | Acetic anhydride, pyridine | High |

| 3 | Silylation of 5-methyluracil | HMDS, (NH₄)₂SO₄ | High |

| 4 | Vorbrüggen Glycosylation | Activated sugar, silylated base, Lewis acid (e.g., TMSOTf) | Moderate to Good |

| 5 | Deprotection | Base or acid | High |

The linear approach , on the other hand, involves the formation of the nucleoside first, followed by the introduction of the fluorine atom at the 3'-position. This strategy can be more step-economical if the starting nucleoside is readily available. However, the fluorination step on the intact nucleoside can sometimes lead to side reactions and lower yields, and the reaction conditions must be carefully chosen to avoid degradation of the nucleobase.

In terms of scalability , the convergent approach is often preferred for large-scale synthesis. The ability to produce and purify the sugar and base intermediates in large quantities before the crucial and often costly glycosylation step can be more efficient. Furthermore, late-stage fluorination in a linear synthesis might employ expensive or hazardous reagents that are less desirable for large-scale production. The purification of intermediates in a convergent synthesis can also be more straightforward. However, some modern, highly optimized linear syntheses have been developed for commercial production of other fluorinated nucleosides, indicating that with careful process development, this can also be a viable option. Ultimately, the choice of route depends on factors such as the availability of starting materials, the desired scale of production, and the specific challenges associated with each chemical transformation.

Molecular and Conformational Investigations of 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine

X-ray Crystallographic Analysis of 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine in the Crystalline State

X-ray crystallographic analysis of this compound (systematically named RTF) reveals that it crystallizes in the chiral orthorhombic space group P2₁2₁2₁. researchgate.netnih.gov The asymmetric unit of the crystal contains two symmetry-independent molecules, designated as molecule A and molecule B. researchgate.netnih.gov This indicates that the molecule can adopt slightly different conformations within the same crystal lattice. The determination of its solid-state structure provides precise measurements of bond lengths, bond angles, and torsion angles, forming the foundation for a detailed conformational analysis. researchgate.net

Elucidation of Furanose Ring Conformations and Pseudorotation Parameters

These conformations fall within the South (S-type) conformational range, characterized by a 2'-endo pucker. The specific pseudorotation parameters determined from the X-ray data are detailed below. researchgate.netnih.gov

| Parameter | Molecule A | Molecule B |

| Puckering Descriptor | ²E - ²T₃ (2'-endo) | ²E - ²T₃ (2'-endo / 3'-exo) |

| Phase Angle (P) | 164.3° | 170.2° |

| Puckering Amplitude (νₘₐₓ) | 38.8° | 36.1° |

Influence of 3'-Fluorine Substitution on Sugar Puckering Dynamics

The substitution of a hydroxyl group with a highly electronegative fluorine atom at the 3'-position significantly influences the puckering preference of the furanose ring. nih.gov In nucleosides, the sugar moiety exists in a dynamic equilibrium between two major conformational states: North (N-type, C3'-endo) and South (S-type, C2'-endo). mdpi.comoup.com

The strong preference for the S-type (2'-endo) conformation observed in this compound is a direct consequence of stereoelectronic effects imparted by the fluorine atom. researchgate.netnih.gov Specifically, a stabilizing hyperconjugative interaction occurs when the 2'-C–H bond is arranged anti-periplanar to the highly electronegative 3'-C–F bond, a conformation favored in the South-type pucker. rsc.org This contrasts with 2'-fluorinated ribose systems, which typically favor a North-type pucker to accommodate a similar stabilizing interaction between the 2'-C-F bond and the 3'-C-H bond. oup.comrsc.org The introduction of the 3'-fluorine in the xylo configuration thus locks the sugar into a predominantly South conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov The two independent molecules, A and B, form separate helical assemblies along the crystallographic 2₁-screw axis. researchgate.netnih.gov These assemblies are generated through classical N—H···O and O—H···O hydrogen bonds. researchgate.netnih.gov

These primary interactions are further supplemented by weaker C—H···O contacts. researchgate.netnih.gov Adjacent parallel helices are interconnected through additional O—H···O hydrogen bonds and O···π interactions, creating a robust three-dimensional architecture. researchgate.netnih.gov Notably, despite its high electronegativity, the fluorine atom is not involved in any significant intermolecular hydrogen bonding within the crystal structure, an observation consistent with studies of other fluorinated carbohydrates where fluorine acts as a weak hydrogen bond acceptor. researchgate.netmdpi.com

Spectroscopic Studies for Solution-State Conformation (e.g., Nuclear Magnetic Resonance)

While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the conformational preferences in solution. nih.govnih.gov For fluorinated nucleosides, ¹H and ¹⁹F NMR data are particularly informative. nih.gov

The analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants allows for the determination of the furanose ring's conformational equilibrium in solution using specialized programs like PSEUROT. nih.gov In related fluorinated nucleosides, NMR studies have confirmed that the strong puckering preferences observed in the solid state, driven by the stereoelectronic effects of the fluorine atom, often persist in solution. nih.govresearchgate.net For 3'-fluoro nucleosides, the solution-state conformation is expected to show a strong preference for the S-type pucker, consistent with the crystallographic findings. rsc.org

Comparative Conformational Studies with Natural Nucleosides and Other Fluorinated Analogues

The conformational properties of this compound are best understood when compared to its natural counterpart, 5-methyluridine (B1664183) (thymidine, RTOH), and other fluorinated nucleosides.

In stark contrast to the S-type pucker of the fluorinated analogue, the furanose ring of 5-methyluridine in the crystalline state adopts a conformation between ³E (3'-endo) and ³T₄ (3'-endo and 4'-exo), which is a North (N-type) conformation. researchgate.netnih.gov This highlights the dramatic conformational shift induced by the 3'-fluorine substitution.

| Compound | Puckering Type | Phase Angle (P) | Puckering Amplitude (νₘₐₓ) |

| This compound (Molecule A) | South (S-type) | 164.3° | 38.8° |

| This compound (Molecule B) | South (S-type) | 170.2° | 36.1° |

| 5-methyluridine (RTOH) | North (N-type) | 21.2° | 41.29° |

This inversion of sugar pucker preference from North in the natural nucleoside to South in the 3'-fluoro analogue is a well-documented phenomenon. rsc.org The conformation of the sugar ring is a critical factor for the biological activity of nucleosides, as it dictates the relative orientation of the base and the phosphate-binding hydroxyl groups, which must be recognized by polymerases and kinases. nih.govnih.gov The rigid S-type conformation of this compound, therefore, pre-organizes the molecule into a specific shape that differs significantly from natural DNA and RNA building blocks. oup.com

Elucidation of Biological Mechanisms of Action of 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine

Intracellular Metabolism and Bioactivation Pathways

Like most nucleoside analogs, 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine must be converted into its active nucleotide form within the cell to exert its biological effects. This bioactivation is a multi-step process involving sequential phosphorylation.

The initial and rate-limiting step in the activation of thymidine (B127349) analogs is the phosphorylation to the 5'-monophosphate form. This reaction is catalyzed by Thymidine Kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway whose expression is tightly regulated and linked to the S-phase of the cell cycle. nih.govnih.govnih.gov The affinity of 3'-deoxy-3'-fluorothymidine (B1224464) for TK1 has been well-established, making it a good substrate for this initial phosphorylation. nih.gov

Following the initial step, the monophosphate metabolite is further phosphorylated to the diphosphate (B83284) and subsequently to the triphosphate form. These subsequent phosphorylations are carried out by other cellular kinases. Thymidylate kinase is responsible for the conversion of the monophosphate to the diphosphate, and nucleoside diphosphate kinases catalyze the final step to the active 5'-triphosphate metabolite. nih.gov This enzymatic cascade is essential for converting the prodrug into its pharmacologically active form.

| Phosphorylation Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Step 1 (Rate-Limiting) | Thymidine Kinase 1 (TK1) | This compound | 5'-Monophosphate form |

| Step 2 | Thymidylate Kinase | 5'-Monophosphate form | 5'-Diphosphate form |

| Step 3 | Nucleoside Diphosphate Kinase | 5'-Diphosphate form | 5'-Triphosphate form |

The culmination of the intracellular phosphorylation cascade is the formation of this compound 5'-triphosphate. This triphosphate analog is the ultimate active metabolite that interacts with target enzymes to inhibit nucleic acid synthesis. mdpi.com Because the negatively charged phosphate (B84403) groups prevent the molecule from readily diffusing across the cell membrane, the triphosphate form is effectively trapped within the cell, allowing it to accumulate and exert its inhibitory effects. nih.govnih.govaacrjournals.org The intracellular concentration of the triphosphate form is a key determinant of the compound's potency.

Structure Activity Relationship Sar Studies of 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine and Its Analogues

Impact of 3'-Fluorine Substitution on Biological Potency and Selectivity

The introduction of a fluorine atom at the 3'-position of the sugar moiety is a key determinant of the biological activity of 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine. This substitution significantly alters the electronic and conformational properties of the nucleoside, which in turn affects its interaction with viral and cellular enzymes.

Furthermore, the high electronegativity of the fluorine atom can influence the pKa of neighboring hydroxyl groups and the conformation of the sugar ring. These modifications can lead to more favorable interactions with the active sites of target enzymes, such as viral polymerases. For instance, in a study of 3'-fluoro-modified nucleosides, the 5'-triphosphate of 2',3'-dideoxy-3'-fluorouridine (B52696) and its 5-chloro derivative were found to be highly potent and selective inhibitors of HIV reverse transcriptase, with IC50 values of 0.07 µM and 0.04 µM, respectively. nih.gov While this study was not on the xylo-configured analogue, it highlights the potential of the 3'-fluoro substitution to confer potent inhibitory activity.

In a broad screening of 28 fluoro-modified nucleosides against flaviviruses, 3′-deoxy-3′-fluoroadenosine demonstrated significant antiviral activity, whereas 3′-deoxy-3′-fluorouridine did not show a reduction in viral titers against Tick-borne encephalitis virus (TBEV). nih.govresearchgate.net This suggests that the nature of the nucleobase, in combination with the 3'-fluoro substitution, is critical for antiviral potency and that the effect of the 3'-fluorine is context-dependent.

Significance of the xylo-Configuration in Modulating Biological Activity

The xylo-configuration of the furanose ring, where the 3'-hydroxyl group (or in this case, the 3'-fluoro group) is in a 'trans' position relative to the 5'-hydroxymethyl group, imposes significant conformational constraints on the nucleoside analogue. This stereochemical arrangement is distinct from the naturally occurring ribo-configuration found in RNA.

Studies on xylo-configured oligonucleotides (XNA) have shown that this modification leads to a different helical structure compared to DNA and RNA. researchgate.net This altered geometry can impact the ability of the nucleoside triphosphate to be incorporated into a growing viral nucleic acid chain. The unique conformation of xylo-nucleosides can either be beneficial, leading to selective inhibition of a viral enzyme, or detrimental, resulting in poor recognition by the target enzyme.

For example, a study on 3'-modified xylofuranosyl nucleosides showed that certain analogues exhibited antiviral activity against SARS-CoV-2, Chikungunya virus (CHIKV), and Sindbis virus (SINV), with some compounds having EC50 values in the low micromolar range. unideb.hu This indicates that the xylo-scaffold can be a viable template for the development of antiviral agents.

Role of Nucleobase Modifications (e.g., 5-methyl) on Efficacy and Specificity

Modification of the nucleobase, specifically the introduction of a methyl group at the 5-position of uridine (B1682114) to form thymidine (B127349), is a well-established strategy in the design of antiviral nucleosides. The 5-methyl group is a critical feature for the recognition of thymidine by thymidine kinase, an enzyme often encoded by herpesviruses and a key target for antiviral therapy.

The presence of the 5-methyl group in this compound suggests that it may be a substrate for thymidine kinase, which would be the first step in its metabolic activation to the active triphosphate form. The efficiency of this phosphorylation can be a key determinant of the compound's antiviral potency and selectivity.

Furthermore, the 5-methyl group can influence the interaction of the nucleoside with the active site of viral polymerases. It can provide additional hydrophobic interactions, potentially increasing the binding affinity and inhibitory activity. Structure-activity relationship studies of various 5-substituted uridine derivatives have shown that the nature of the substituent at this position can significantly impact antiviral activity. For instance, a study on uridine derivatives highlighted that modifications at the 5-position with various aliphatic and aromatic groups influenced their antimicrobial and anticancer activities. mdpi.com

Stereochemical Considerations and their Influence on Enzyme Recognition and Cellular Uptake

The specific stereochemistry of this compound, resulting from the combination of the D-xylose sugar and the β-glycosidic bond, is crucial for its biological activity. Enzymes, being chiral macromolecules, exhibit a high degree of stereospecificity. The precise spatial arrangement of the fluorine atom, the nucleobase, and the hydroxyl groups determines how the molecule fits into the active site of target enzymes and the binding pockets of nucleoside transporters.

For cellular uptake, nucleoside analogues rely on specific transporter proteins embedded in the cell membrane, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov These transporters have distinct substrate specificities, and the stereochemistry of a nucleoside analogue is a key factor in its recognition and transport across the cell membrane. The xylo-configuration may alter the affinity of the compound for these transporters compared to their ribo- or deoxyribo-counterparts. For example, studies on the uptake of 3'-[(18)F]fluoro-3'-deoxythymidine ([(18)F]FLT) have shown that it is predominantly mediated by equilibrative nucleoside transporters. nih.gov

Once inside the cell, the analogue must be phosphorylated by cellular or viral kinases. The stereochemistry of the sugar ring, particularly the orientation of the 2'- and 3'-substituents, plays a critical role in the efficiency of these enzymatic reactions. An unfavorable stereochemical arrangement can lead to poor phosphorylation and, consequently, a lack of biological activity.

Comparative SAR Analysis with other Fluorinated Nucleoside Analogues

To better understand the structure-activity relationship of this compound, it is informative to compare its structural features and biological activity with other well-characterized fluorinated nucleoside analogues.

Clevudine (L-FMAU) , an L-nucleoside analogue with a 2'-fluoro-arabino configuration, is an approved antiviral for the treatment of hepatitis B virus (HBV). Its unnatural L-stereochemistry and the 2'-fluoro group in the 'up' (arabino) position are key to its potent and selective anti-HBV activity. nih.gov In contrast, this compound has a D-sugar and a 3'-fluoro group in the 'up' (xylo) position. This comparison highlights how both the stereochemistry of the sugar (L vs. D) and the position and orientation of the fluorine substituent dramatically impact antiviral specificity.

Fialuridine (FIAU) is a 2'-fluoro-arabino-configured nucleoside that showed potent anti-HBV activity but was withdrawn from clinical trials due to severe toxicity. The toxicity was attributed to its incorporation into mitochondrial DNA. This underscores the importance of selectivity, which is governed by the subtle interplay of the sugar configuration and the nature of the nucleobase.

The table below presents the antiviral activity of several fluorinated nucleoside analogues against various viruses, providing a basis for comparative analysis.

| Compound | Virus | Cell Line | EC50 (µM) |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | PS | 1.6 - 2.2 |

| West Nile Virus (WNV) | PS | 3.7 - 4.7 | |

| Zika Virus (ZIKV) | PS | 1.1 | |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | HepAD38 | 0.11 |

| Epstein-Barr Virus (EBV) | P3HR1 | 5.0 | |

| 2',3'-dideoxy-3'-fluorouridine | HIV | - | - |

| 5'-triphosphate | HIV Reverse Transcriptase | - | IC50 = 0.07 |

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | HIV | - | - |

| 5'-triphosphate | HIV Reverse Transcriptase | - | IC50 = 0.04 |

Data sourced from multiple studies for comparative purposes. nih.govnih.govnih.gov

This comparative data illustrates that the biological activity of fluorinated nucleosides is highly specific and depends on the interplay of the sugar configuration, the position of the fluorine atom, and the nature of the nucleobase. While direct antiviral data for this compound is not presented here, the analysis of its structural components in the context of these related compounds provides a strong foundation for predicting its potential biological profile. The combination of the 3'-fluoro group for metabolic stability and potency, the xylo-configuration for conformational constraint and potential selectivity, and the 5-methyl group for recognition by thymidine kinases suggests a complex and potentially unique mode of action.

Preclinical Investigations into the Therapeutic Potential of 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine

In vitro Antiviral Activity Assessments

The exploration of fluorinated nucleoside analogues has revealed a promising avenue for the development of potent antiviral agents. While direct studies on 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine are limited in publicly accessible literature, the antiviral potential of this class of compounds can be inferred from the significant activity observed in its close structural analogues.

Inhibition of Viral Replication in Diverse Cell Culture Models (e.g., influenza, herpes)

Research into 3'-fluorinated nucleosides has demonstrated broad-spectrum antiviral activity. For instance, the related compound, 3'-fluoro-3'-deoxyadenosine, has shown inhibitory properties against a variety of viruses, including both DNA and RNA viruses. This analogue effectively inhibited the replication of poxvirus (vaccinia), picornaviruses (polio, Coxsackie B), togaviruses (sindbis, Semliki Forest), and reoviruses in cell culture models. nih.gov

Furthermore, studies on other fluorinated pyrimidine (B1678525) nucleosides have indicated efficacy against herpesviruses. For example, 5-fluoro-2'-deoxyuridine (B1346552) and related compounds have been found to inhibit thymidine (B127349) kinase-deficient (TK-) mutant strains of herpes simplex virus (HSV). nih.gov While not a direct measure of the activity of this compound, these findings suggest that the core structure is amenable to generating antiviral effects against a diverse range of viral pathogens.

Efficacy against Specific Viral Pathogens (e.g., Flaviviruses for related analogues)

A significant body of research highlights the potential of 3'-deoxy-3'-fluoro nucleoside analogues against emerging flaviviruses. The adenosine (B11128) analogue, 3'-deoxy-3'-fluoroadenosine, has demonstrated potent, low-micromolar antiviral effects against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) in various host cell lines. nih.gov The efficacy of this related compound is notable, with 50% effective concentration (EC₅₀) values ranging from 1.1 to 4.7 µM. nih.gov This suggests that the 3'-deoxy-3'-fluoro-xylo configuration could be a key pharmacophore for anti-flavivirus activity.

The table below summarizes the in vitro antiviral activity of the closely related analogue, 3'-deoxy-3'-fluoroadenosine, against several flaviviruses.

| Virus | Cell Line | EC₅₀ (µM) |

| Tick-borne encephalitis virus (TBEV) | PS | 1.6 - 2.2 |

| Tick-borne encephalitis virus (TBEV) | HBCA | 3.1 - 4.5 |

| West Nile virus (WNV) | Vero-76 | 1.1 |

| Zika virus (ZIKV) | Vero-76 | 4.7 |

Data sourced from studies on 3'-deoxy-3'-fluoroadenosine. nih.gov

Quantitative Assays for Antiviral Profiling (e.g., holographic microscopy)

Advanced techniques are being employed to characterize the antiviral and cytotoxic profiles of fluorinated nucleosides. Novel approaches, such as quantitative phase imaging using holographic microscopy, have been utilized to study the effects of 3'-deoxy-3'-fluoroadenosine in vitro. nih.gov This technology allows for a detailed, real-time analysis of the impact of the compound on cell morphology and proliferation, providing a more comprehensive understanding of its antiviral mechanism and potential toxicity. Such quantitative assays are crucial for the preclinical evaluation of compounds like this compound, enabling a precise determination of their therapeutic index.

In vitro Anticancer Activity Assessments

Fluorinated nucleoside analogues have long been a cornerstone of cancer chemotherapy. mdpi.com Preclinical investigations into compounds structurally related to this compound have revealed significant cytostatic and cytotoxic activity against various cancer cell lines.

Cytostatic Activity Against Various Cancer Cell Lines (e.g., SCC, HepG2)

Studies on a series of 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues, which share the same core xylo-configuration, have demonstrated promising cytostatic activity. Several of these compounds, particularly those with alkyl-substitutions, exhibited activity in the low micromolar range against a mouse squamous carcinoma cell (SCC) line. nih.gov This indicates that modifications at the 3'-position of the xylose sugar are well-tolerated and can lead to potent anticancer effects.

The following table presents the cytostatic activity of selected 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine analogues against the SCC cell line.

| Compound Analogue (Modification) | IC₅₀ on SCC cells (µM) |

| 3'-C-propylsulfanylmethyl uridine (B1682114) | ~5 |

| 3'-C-propylsulfanylmethyl ribothymidine | ~10 |

| n-butyl side chain analogue | low micromolar |

Data is for structurally related analogues, not the specific subject compound. nih.govresearchgate.net

Evaluation of Selectivity towards Tumor Cells versus Non-Transformed Cells

A critical aspect of anticancer drug development is selectivity, the ability of a compound to preferentially target cancer cells over healthy, non-transformed cells. In the study of 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues, the bioactivity of these compounds was assessed on both the tumorous SCC cell line and an immortalized, non-transformed human keratinocyte cell line (HaCaT). nih.gov

Encouragingly, several of the alkyl-substituted analogues displayed a slight selectivity towards the tumor cells. nih.gov This suggests that the xylo-configuration and modifications at the 3'-position may be exploited to achieve a therapeutic window, minimizing damage to healthy tissues. One particular analogue, bearing an n-butyl side chain, was observed to induce a mitotic blockade specifically in the SCC tumor cells through genotoxicity. researchgate.net This compound was shown to affect the chromatin structure of the SCC cells, leading to condensed nuclear material and the formation of micronuclei. researchgate.net This selective mechanism of action is a highly desirable characteristic for any potential anticancer therapeutic.

In vivo Efficacy Studies in Relevant Animal Models

In vivo studies are critical for transitioning a compound from a laboratory curiosity to a potential therapeutic agent. While direct in vivo efficacy data for this compound is not extensively published, the evaluation of closely related fluorinated nucleoside analogues in animal models of viral infections and cancer provides a strong predictive framework for its potential activity.

The therapeutic potential of fluoro-substituted nucleosides against emerging flaviviruses has been demonstrated in relevant mouse models. Studies on analogues such as 3′-deoxy-3′-fluoroadenosine have provided proof-of-concept for this class of compounds. nih.gov In mouse models of lethal flavivirus infection, this analogue showed significant antiviral activity. nih.gov

For instance, in a West Nile Virus (WNV) infection model, treatment with 3′-deoxy-3′-fluoroadenosine resulted in reduced mortality and the prevention of neuroinfections. researchgate.net Similarly, while the effect against Tick-borne Encephalitis Virus (TBEV) was not as pronounced in preventing mortality, the compound did succeed in prolonging the mean survival time of TBEV-infected mice. researchgate.net These findings are significant as they represent some of the first demonstrations of in vivo efficacy for fluorinated nucleosides against TBEV, a virus responsible for severe neurological diseases. nih.gov The success of these analogues in animal models underscores the potential of compounds like this compound for further antiviral development. nih.gov

| Virus Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| West Nile Virus (WNV) | BALB/c Mice | Significantly reduced mortality and eliminated neuroinfections. | researchgate.net |

| Tick-borne Encephalitis Virus (TBEV) | Mouse Model | Prolonged the mean survival time of infected mice. | researchgate.net |

The anticancer potential of fluorinated nucleosides is often evaluated in tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. The uptake and efficacy of the radiolabeled analogue 3'-deoxy-3'-[18F]-fluorothymidine ([18F]-FLT) have been assessed across numerous human tumor xenograft models, revealing high variability in tracer uptake among different tumor types. nih.gov This variability highlights the importance of selecting appropriate tumor models for evaluating therapeutic response. nih.gov

Studies on other related compounds, such as O-alkyl derivatives of 2'-deoxy-5-fluorouridine (FUdR), have demonstrated significant antitumor activity against sarcoma 180 in mice. nih.gov For example, 3'-O-benzyl and 5'-O-benzyl derivatives of FUdR showed efficacy comparable to other potent O-alkyl derivatives of related compounds. nih.gov Another analogue, 5'-deoxy-5-fluorouridine (5'-DFUR), was shown to inhibit the growth of Lewis lung carcinoma. nih.gov The antitumor activity in these models is often linked to the conversion of the analogue into the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU), within the tumor tissue. nih.gov These preclinical models are crucial for establishing a compound's potential efficacy before it can be considered for clinical trials.

| Compound/Analogue | Tumor Model | Key Findings | Reference |

|---|---|---|---|

| 3'-deoxy-3'-[18F]-fluorothymidine ([18F]-FLT) | Various Human Tumor Xenografts | Uptake varied significantly across tumor types; correlated with proliferation markers. | nih.gov |

| O-benzyl derivatives of 2'-deoxy-5-fluorouridine (FUdR) | Sarcoma 180 (in mice) | Demonstrated significant oral antitumor activity. | nih.gov |

| 5'-deoxy-5-fluorouridine (5'-DFUR) | Lewis Lung Carcinoma (in mice) | Inhibited tumor growth; efficacy linked to conversion to 5-FU in tumor tissue. | nih.gov |

Biomarker Development and Mechanistic Validation in Preclinical Settings

For nucleoside analogues to be effective, their mechanism of action must be understood and, ideally, measurable. Biomarker development in preclinical settings is key to achieving this. A prominent example from a related class of compounds is the use of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) as a non-invasive imaging biomarker for cell proliferation. thno.org

[18F]FLT is a positron emission tomography (PET) tracer whose uptake and retention in tissue provides a quantitative measure of the salvage pathway for DNA synthesis. researchgate.net The mechanism involves cellular uptake by nucleoside transporters, followed by phosphorylation by the enzyme thymidine kinase 1 (TK1), which traps the tracer inside the cell. thno.org Since TK1 activity is closely linked to the S-phase of the cell cycle, [18F]FLT uptake serves as a proxy for proliferation. researchgate.net

Preclinical studies have validated this mechanism by showing a strong positive correlation between [18F]FLT uptake in tumor xenografts and established proliferation markers like Ki67 and TK1 levels, as determined by ex vivo histological analysis. nih.gov This relationship establishes [18F]FLT PET as a promising tool for monitoring the response to anti-cancer treatments in preclinical models, as a decrease in tracer uptake often reflects a therapeutic effect. thno.org Further mechanistic validation for other analogues has involved tracing metabolic pathways, such as demonstrating how β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine is metabolized to its active triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase. nih.gov

| Biomarker | Mechanism of Action | Validation Method | Correlation | Reference |

|---|---|---|---|---|

| [18F]FLT Uptake (PET Imaging) | Phosphorylation by Thymidine Kinase 1 (TK1), trapping the tracer in proliferating cells. | Comparison with ex vivo histological analysis of tumor xenografts. | Positively correlated with proliferation markers Ki67 and TK1 enzyme levels. | nih.gov |

Future Directions and Emerging Research Opportunities for 3 Deoxy 3 Fluoro 5 Methyl Xylo Uridine Analogues

Rational Design and Synthesis of Novel Fluorinated xylo-Nucleoside Analogues with Enhanced Bioactivity

The rational design of new analogues of 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine is a key area for future research, aiming to improve pharmacological properties. The introduction of a fluorine atom into a nucleoside's sugar moiety is a proven strategy to enhance metabolic stability, particularly against enzymatic degradation and acid hydrolysis, and to modulate biological activity. mdpi.comnih.gov

Future synthetic strategies will focus on creating a diverse library of analogues by modifying both the xylose sugar and the 5-methyl-uracil base. Key approaches include:

Stereoselective Fluorination: Developing more efficient and scalable methods for the stereospecific introduction of fluorine at the 3'-position is crucial. Reagents like Diethylaminosulfur trifluoride (DAST) are commonly used for deoxyfluorination, typically proceeding via an SN2 mechanism with inversion of configuration. nih.govnih.gov Refining these methods to improve yields and reduce side reactions is an ongoing effort. mdpi.com

Modifications at Other Sugar Positions: Introducing additional modifications to the xylose ring, such as substitutions at the 2', 4', or 5' positions, can further tune the conformational preferences and biological activity of the nucleoside. mdpi.comresearchgate.net For instance, combining a 3'-fluoro group with modifications at other positions could lead to compounds with novel mechanisms of action or improved target specificity.

Base Modifications: Altering the 5-methyl-uracil base can impact target recognition and binding. Synthesis of analogues with different substituents at the 5-position or even entirely different heterocyclic bases could expand the range of biological targets. nih.govnih.gov

Prodrug Approaches: To enhance properties like cellular uptake and bioavailability, future work will likely involve creating prodrugs of novel analogues. researchgate.net This strategy has been successfully applied to other nucleoside analogues to improve their therapeutic index. nih.gov

| Strategy | Description | Key Reagents/Methods | Potential Outcome | Reference |

|---|---|---|---|---|

| Deoxyfluorination | Direct replacement of a hydroxyl group with a fluorine atom, often with inversion of stereochemistry. | DAST (Diethylaminosulfur trifluoride) and its analogues. | Efficient synthesis of fluorinated sugar precursors or direct fluorination of nucleosides. | nih.govnih.gov |

| Glycosylation | Condensation of a modified (fluorinated) sugar moiety with a heterocyclic base. | Silylated nucleobases, Lewis acid catalysts. | Allows for the creation of a diverse library of analogues by pairing various sugars and bases. | mdpi.comnih.gov |

| Multi-step Synthesis from Chiral Precursors | Building the fluorinated xylo-sugar from simple, readily available chiral molecules like D-xylose. | Protection/deprotection, oxidation/reduction, fluorination, sulfonation sequences. | Provides precise control over stereochemistry for complex analogues. | nih.govresearchgate.net |

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deeper understanding of how this compound and its future analogues exert their biological effects is critical. Mechanistically, many nucleoside analogues function by mimicking natural nucleosides, leading to the inhibition of essential enzymes or termination of growing DNA or RNA chains. mdpi.comnih.gov For this class of compounds, research will focus on several key areas:

Enzyme Inhibition: Identifying and characterizing the specific cellular targets is a primary goal. It is hypothesized that, like other nucleoside analogues, these compounds are phosphorylated in the cell to their triphosphate form. mdpi.com This active metabolite can then act as a competitive inhibitor or an alternative substrate for DNA and RNA polymerases, or other enzymes involved in nucleotide metabolism like ribonucleotide reductase. nih.gov

Conformational Effects: The substitution of a hydroxyl group with fluorine at the 3'-position significantly alters the electronic properties and conformational dynamics of the sugar ring, a phenomenon known as sugar pucker. nih.gov X-ray crystallography studies on 3'-Deoxy-3'-fluoro-5-methyluridine (a closely related compound) revealed that the furanose ring adopts a 2'-endo conformation, which is different from its non-fluorinated counterpart. nih.gov This conformational biasing can profoundly impact how the nucleoside is recognized by polymerases and other enzymes, influencing its biological activity. acs.org

Induction of Apoptosis: Many anticancer nucleosides trigger programmed cell death. peptidedb.com Future studies will aim to delineate the specific apoptotic pathways activated by these xylo-uridine analogues, investigating their effects on key regulatory proteins and cellular signaling cascades.

Applications in Chemical Biology as Molecular Probes and Research Tools

Beyond therapeutic applications, fluorinated nucleosides are valuable tools in chemical biology. The unique properties of the fluorine atom make analogues of this compound promising candidates for development as molecular probes.

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Incorporating a ¹⁹F-labeled xylo-uridine analogue into DNA or RNA oligonucleotides would allow researchers to study nucleic acid structure, dynamics, and interactions with proteins or other molecules in a detailed manner, without the need for more disruptive labels.

PET Imaging: Radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, could transform these analogues into powerful imaging agents for Positron Emission Tomography (PET). mdpi.comresearchgate.net An [¹⁸F]-labeled version of a bioactive analogue could be used to visualize processes like tumor proliferation or viral replication in vivo, providing valuable diagnostic information and aiding in drug development.

DNA Sequencing and Synthetic Biology: Modified nucleosides are fundamental to various biotechnologies. While not yet established for this specific compound, there is potential for fluorinated xylo-nucleosides to be explored as components of synthetic genetic polymers, known as Xeno Nucleic Acids (XNAs). researchgate.net Their unique sugar conformation could impart novel properties, such as resistance to nuclease degradation, making them useful in diagnostics and genetic information storage. researchgate.net

Integration of Computational Chemistry and Chemoinformatics in Drug Discovery

Computational methods are indispensable for accelerating the discovery and optimization of novel therapeutic agents. nih.gov For this compound analogues, an integrated computational approach will be vital for guiding synthetic efforts and prioritizing candidates for biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for newly synthesized xylo-uridine analogues, researchers can identify key structural features—such as specific functional groups or physicochemical properties—that are critical for bioactivity. These models can then predict the activity of yet-to-be-synthesized compounds, focusing laboratory work on the most promising candidates. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. mdpi.com For xylo-uridine analogues, docking studies can be used to simulate their interaction with the active sites of target enzymes, such as viral polymerases or human DNA polymerases. nih.gov This provides insights into the binding mode and helps explain the observed activity, guiding the design of new analogues with improved binding affinity and selectivity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. mdpi.com By analyzing known active nucleoside analogues, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that are likely to be active, or to guide the modification of existing analogues to better fit the model.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a nucleoside analogue and its protein target over time. mdpi.com This method can help assess the stability of the binding predicted by molecular docking and reveal the influence of the fluorinated nucleoside on the protein's conformational changes.

| Method | Application | Expected Outcome | Reference |

|---|---|---|---|

| QSAR | Correlate structural features with biological activity across a series of analogues. | A predictive model to estimate the activity of new designs and identify key functional groups. | nih.govnih.gov |

| Molecular Docking | Predict the binding mode and affinity of analogues within the active site of a target protein. | Insight into ligand-protein interactions, guiding modifications to improve binding. | mdpi.com |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | A 3D template for designing new molecules or screening databases for potential hits. | mdpi.com |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the ligand-protein complex over time. | Understanding of binding stability, conformational changes, and the dynamic nature of the interaction. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis involves:

Epoxide formation : Starting with ribofuranosylthymine, convert to 2',3'-lyxo-epoxide via oxidation and cyclization .

Fluorination : Introduce fluorine at the 3' position using a fluorinating agent (e.g., DAST) under anhydrous conditions .

Methylation : Protect the 5-methyl group via selective alkylation .

- Optimization : Control reaction temperature (e.g., -20°C for fluorination), use inert atmospheres to prevent side reactions, and monitor intermediates via HPLC. Yields can exceed 60% with precise stoichiometry .

Q. How can structural validation of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR : Compare -NMR shifts (δ ~ -120 to -150 ppm for 3'-F) and -NMR coupling constants (J ~ 50 Hz) to confirm fluorination position .

- Mass Spectrometry : Confirm molecular weight (e.g., CHFNO for analogs; exact mass ~285.08 Da) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm) to verify purity (>98%) .

Q. What in vitro assays are suitable for evaluating the antiviral activity of this compound?

- Protocols :

- Plaque Reduction Assay : Test inhibition of viral replication (e.g., HIV-1 or RNA viruses) in MT-4 cells, measuring IC values .

- Polymerase Inhibition : Assess incorporation into viral RNA/DNA using radiolabeled nucleotides (e.g., -UTP) .

- Cytotoxicity : Compare CC in Vero cells to ensure selectivity (e.g., >100 µM for low toxicity) .

Advanced Research Questions

Q. How can conflicting data on the compound’s antiviral efficacy across studies be resolved?

- Root Causes :

- Structural analogs : Activity varies with substituents (e.g., 3'-azido vs. 3'-fluoro groups alter binding to viral polymerases) .

- Assay conditions : Differences in cell lines (e.g., primary vs. transformed cells) or viral strains (e.g., HIV-1 vs. HCV) .

- Resolution Strategies :

- Comparative Studies : Test the compound alongside analogs (e.g., 3'-Deoxy-3'-fluorothymidine) under standardized protocols .

- Structural Dynamics : Use molecular docking to model interactions with viral enzymes (e.g., HIV-1 reverse transcriptase) .

Q. What chemical modifications enhance the compound’s metabolic stability without compromising activity?

- Approaches :

Esterification : Introduce 3'-O-butanoyl or 5'-O-phosphoryl groups to protect against enzymatic degradation .

Functional Group Addition : Add azido groups at the 3' position for click chemistry-based prodrug strategies .

- Validation :

- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS .

Q. How does the fluorine substitution at the 3' position influence the compound’s conformation and bioactivity?

- Mechanistic Insights :

- Sugar Puckering : Fluorine’s electronegativity stabilizes the North-type ribose conformation, enhancing binding to viral polymerases .

- Steric Effects : Compare 3'-F vs. 3'-H analogs in enzymatic assays; 3'-F shows 10-fold higher inhibition of HIV-1 RT .

- Experimental Design :

- X-ray Crystallography : Resolve the compound bound to HIV-1 RT (PDB ID: 1RTD analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.